molecular formula C12H14N2O2S B2454242 1-Benzylsulfonyl-3,5-dimethylpyrazole CAS No. 13658-76-9

1-Benzylsulfonyl-3,5-dimethylpyrazole

Cat. No.: B2454242
CAS No.: 13658-76-9
M. Wt: 250.32
InChI Key: VCWLUFSEFFJCSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

1-Benzylsulfonyl-3,5-dimethylpyrazole undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfone derivatives, while reduction produces sulfides .

Mechanism of Action

The mechanism of action of 1-Benzylsulfonyl-3,5-dimethylpyrazole is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may involve the inhibition of key enzymes or disruption of cell membrane integrity . Further research is needed to elucidate the precise molecular mechanisms and pathways involved .

Comparison with Similar Compounds

1-Benzylsulfonyl-3,5-dimethylpyrazole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties compared to its analogs .

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable intermediate in organic synthesis and a subject of ongoing research in chemistry, biology, and medicine.

Properties

IUPAC Name

1-benzylsulfonyl-3,5-dimethylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2S/c1-10-8-11(2)14(13-10)17(15,16)9-12-6-4-3-5-7-12/h3-8H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCWLUFSEFFJCSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1S(=O)(=O)CC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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